molecular formula C10H13ClN4O B118585 (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol CAS No. 122624-73-1

(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol

Cat. No.: B118585
CAS No.: 122624-73-1
M. Wt: 240.69 g/mol
InChI Key: DKWGUXGAGXYRNE-UHFFFAOYSA-N
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Description

(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol is a chemical compound that has garnered significant interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino and a chloro group, attached to a cyclopentene ring with a methanol group.

Scientific Research Applications

(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from simple precursors like urea and chloroacetaldehyde.

    Substitution Reactions: The amino and chloro groups are introduced into the pyrimidine ring through substitution reactions using appropriate reagents such as ammonia and chlorine gas.

    Cyclopentene Ring Formation: The cyclopentene ring is formed through cyclization reactions involving suitable dienes and dienophiles.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and chloro groups in the pyrimidine ring can undergo substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Ammonia, thiols, mild heating.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    [4-[(2-Amino-6-ethoxy-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol: Similar structure but with an ethoxy group instead of a chloro group.

    [4-[(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol: Similar structure but with a purine ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-[(2-amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-8-4-9(15-10(12)14-8)13-7-2-1-6(3-7)5-16/h1-2,4,6-7,16H,3,5H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWGUXGAGXYRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC2=CC(=NC(=N2)N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561067
Record name {4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122624-73-1
Record name {4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 14 mmol of crude 2a, 2-amino-4,6-dichloropyrimidine (3.74 g, 22.8 mmol), triethylamine (15 ml) and n-butanol (75 ml) were added and the mixture was refluxed for 48 hr. The volatile solvents were removed, residue was treated with methanol to separate the undissolved byproduct (the double pyrimidine nucleoside). The methanol solution was absorbed on silica gel (8 g) packed into a column (4.0×14 cm) and eluted with CHCl-MeOH (40:1) to yield 1.52 g (42%) of crude 4a. The product was recrystalized from ethyl acetate to yield 4a; mp 132-134° C., MS (30 ev, 200° C.); m/e 240 and 242 (M+ and M++2), 209 (M+−31), 144 (B+); IR: 3600-3000 (NH2, OH), 1620,1580 (C═C, C═N); Anal. (C10H13ClN4O) C,H,N.
[Compound]
Name
2a
Quantity
0 (± 1) mol
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Reaction Step One
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3.74 g
Type
reactant
Reaction Step One
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15 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
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Name

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